

# Binding Mode and Molecular Interactions

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## Compound Focus: LY 3000328

CAS No.: 1373215-15-6

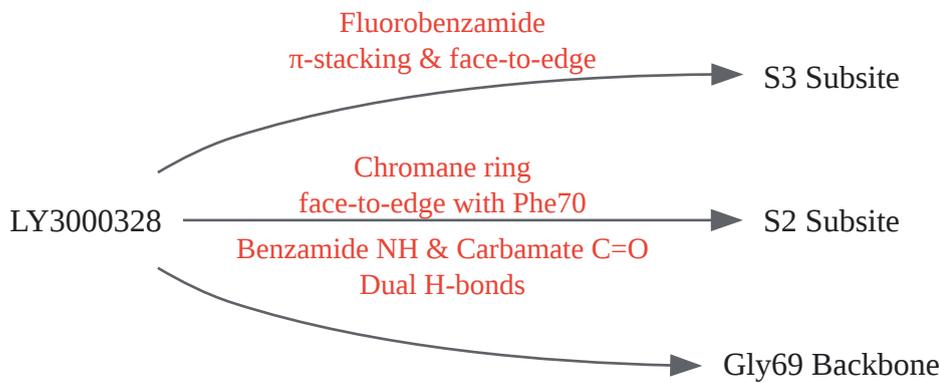
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The binding mode of LY3000328 was elucidated through X-ray crystallography, revealing key interactions that confer both potency and selectivity [1].

- **S3 Subsite Occupation:** The **phenyl ring of the fluorobenzamide** group occupies the S3 pocket. It forms a "face-to-edge" interaction with the amino acid **Phe70** and a  $\pi$ -stacking interaction with the peptide bond between **Gly68** and **Gly69** [1].
- **S2 Subsite Occupation:** The **chromane ring system** occupies the S2 pocket, where it also engages in a "face-to-edge" interaction with **Phe70** [1].
- **Critical Hydrogen Bonding:** The inhibitor forms three key hydrogen bonds with the enzyme backbone [1]:
  - The **NH of the benzamide** donates a hydrogen bond to the carbonyl oxygen of **Gly69**.
  - The **carbonyl oxygen of the carbamate** group accepts a hydrogen bond from the backbone NH of **Gly69**.
  - The **NH of the carbamate** group donates a hydrogen bond to the backbone carbonyl of **Asn163**.
- **Non-covalent Mechanism:** A critical feature is that LY3000328 does not interact covalently with the active site **Cys25**. The closest non-hydrogen atom of the inhibitor is approximately **4.3 Å away** from the sulfur of Cys25, confirming its reversible, non-covalent mechanism [1].

The following diagram illustrates the key binding interactions of LY3000328 within the Cathepsin S active site:



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*Key binding interactions of LY3000328 with Cathepsin S subsites.*

## Quantitative Inhibition Data and Selectivity

The compound exhibits high potency against both human and mouse Cathepsin S, and demonstrates excellent selectivity over other cysteine cathepsins [1].

**Table 1: In Vitro Enzyme Inhibition Profile of LY3000328 and Analogs [1]**

Compound	hCat S IC <sub>50</sub> (nM)	mCat S IC <sub>50</sub> (nM)	Key Feature
5 (LY3000328)	7.70 ± 5.85	1.67 ± 1.17	Clinical candidate; carbamate linker, oxetanyl group
9	12.4 ± 6.48	3.91 ± 0.71	Pre-cursor; carbamate linker, oxetanyl group
8	4000 ± 1630	3930 ± 553	Direct piperazine linkage
7	1290 ± 453	2780 ± 230	Urea linker; original hit from screen

**Selectivity:** This series of compounds, including LY3000328, is highly selective for CatS over other cysteine proteases like **Cat L, Cat K, Cat B, and Cat V** [1]. The selectivity is conferred by the specific shape and amino acid composition of the S2 and S3 pockets of CatS, which differ from those of other cathepsins [2].

## Experimental Protocols for Key Assays

The data supporting LY3000328's binding mode and potency were generated using standard biochemical and structural techniques.

- **Enzyme Inhibition Assays** [1]: Test compounds were evaluated in enzyme inhibition assays to determine  $IC_{50}$  values against human and mouse Cathepsin S. Selectivity was determined by running parallel assays against other cysteine proteases like cathepsins L, K, B, and V. The specific biochemical methods for these assays have been previously reported in the cited literature within the original paper.
- **X-ray Crystallography** [1]: The three-dimensional structure of the CatS-inhibitor complex was determined by protein X-ray crystallography. For example, the structure of CatS in complex with compound **7** was resolved at a high resolution of **1.8 Å** (R factors: 0.185 working, 0.210 free). This provided the atomic-level details of the binding mode and confirmed the non-covalent nature of the interaction, enabling structure-based drug design.

## Clinical and Preclinical Context

LY3000328 was developed as a potential treatment for abdominal aortic aneurysm (AAA), based on genetic and pharmacological evidence that CatS plays a key role in the disease pathogenesis [1]. The compound demonstrated efficacy in a  $CaCl_2$ -induced AAA mouse model [1].

A Phase 1 clinical trial in healthy human volunteers established that single doses of LY3000328 were well-tolerated and exhibited linear pharmacokinetics [3]. The study also revealed a complex pharmacodynamic response: a transient inhibition of plasma CatS activity was followed by a rebound increase in CatS mass, which may have implications for clinical development [3].

## Key Differentiating Features of LY3000328

This compound represents a significant advancement in Cathepsin S inhibitor design due to two key characteristics:

- **Non-covalent Mechanism**: Unlike many early CatS inhibitors that contained electrophilic groups (e.g., Michael acceptors, ketones, nitriles) to form covalent bonds with the catalytic Cys25,

LY3000328 is a fully reversible, non-covalent inhibitor [1] [2]. This property may reduce the potential for off-target reactivity and improve toxicological profiles.

- **S2/S3 Subsite Specificity:** Its binding mode, focused on the S2 and S3 subsites rather than the active site cysteine, is the foundation for its high selectivity over other cathepsins, addressing a major challenge in the field [1] [2].

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## References

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